In Vivo Anti-Steatotic Efficacy: Hepatic Triglyceride Reduction in Genetic Obesity Model
OLHHA treatment in a genetic model of obesity and NAFLD (obese Zucker rats) resulted in a statistically significant reduction in elevated plasma triglyceride concentrations (P<0.05) and a highly significant reduction in total hepatic fat content (P<0.001) compared to vehicle-treated obese controls [1]. This demonstrates a direct and quantifiable anti-steatotic effect in a disease-relevant model. While the precise percentage reduction is not numerically defined, the high statistical significance (P<0.001) for hepatic fat content underscores a robust pharmacological effect.
| Evidence Dimension | Plasma Triglyceride and Hepatic Fat Content |
|---|---|
| Target Compound Data | OLHHA (5 mg/kg/day i.p., 15 days) significantly reduced plasma triglycerides (P<0.05) and total hepatic fat content (P<0.001) in obese Zucker rats [1]. |
| Comparator Or Baseline | Vehicle-treated obese Zucker rats |
| Quantified Difference | Statistically significant reduction (P<0.05 for plasma triglycerides; P<0.001 for hepatic fat) [1]. |
| Conditions | Genetic obesity model (Zucker fa/fa rats); daily intraperitoneal administration for 15 days; dose: 5 mg/kg [1]. |
Why This Matters
This validates OLHHA's utility for preclinical NAFLD research, differentiating it from compounds lacking this robust hepatoprotective profile in a severe genetic obesity model.
- [1] Decara, J., Arrabal, S., Beiroa, D., Rivera, P., Vargas, A., Serrano, A., Pavón, F. J., Ballesteros, J., Dieguez, C., Nogueiras, R., Rodríguez de Fonseca, F., & Suárez, J. (2015). Treatment with a novel oleic-acid–dihydroxyamphetamine conjugation ameliorates non-alcoholic fatty liver disease in obese Zucker rats. Disease Models & Mechanisms, 8(10), 1213–1225. View Source
